molecular formula C24H23N3O2 B1336470 2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one

2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one

Cat. No.: B1336470
M. Wt: 385.5 g/mol
InChI Key: AFPNPWYOQBRKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydrazono group, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the biphenyl compound with a hydrazine derivative under acidic conditions.

    Formation of the Oxime Group: The final step involves the reaction of the hydrazono compound with hydroxylamine to form the oxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the biphenyl group, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure due to the presence of a biphenyl group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares some functional groups and is used in similar chemical reactions.

Uniqueness

3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C24H23N3O2/c1-17-9-14-22(15-18(17)2)26-27-23(16-25-29-3)24(28)21-12-10-20(11-13-21)19-7-5-4-6-8-19/h4-16,26H,1-3H3

InChI Key

AFPNPWYOQBRKPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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